![molecular formula C16H13BrN4 B4511304 6-(4-bromophenyl)-N-(3-pyridinylmethyl)-3-pyridazinamine](/img/structure/B4511304.png)
6-(4-bromophenyl)-N-(3-pyridinylmethyl)-3-pyridazinamine
Description
Synthesis Analysis
The synthesis of "6-(4-bromophenyl)-N-(3-pyridinylmethyl)-3-pyridazinamine" and related compounds involves several key steps, including the reaction of Grignard reagents with pyridazinones to yield substituted pyridazinones. This process is pivotal in introducing various substituents into the pyridazinone ring, which significantly affects the compound's physical and chemical properties (Ismail et al., 1984). Additionally, the use of Buchwald protocols for the synthesis of N6-alkylated pyridazine-3,6-diamines showcases modern synthetic approaches to accessing such compounds, highlighting the importance of selective transformations and the use of commercially available starting materials (Wlochal & Bailey, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to "6-(4-bromophenyl)-N-(3-pyridinylmethyl)-3-pyridazinamine" often features significant hydrogen bonding and π-π interactions, which contribute to their stability and reactivity. For instance, hydrogen-bonded dimers and chains of rings built from N-H...N and C-H...π(pyridine) hydrogen bonds have been observed, revealing insights into the molecular aggregation and interaction patterns of these compounds (Quiroga et al., 2010).
properties
IUPAC Name |
6-(4-bromophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c17-14-5-3-13(4-6-14)15-7-8-16(21-20-15)19-11-12-2-1-9-18-10-12/h1-10H,11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGMVIJYFAVSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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